
3-Fluoro-5-hydroxy-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-Fluoro-4-methoxybenzaldehyde with hydrogen bromide (HBr) under an inert atmosphere at elevated temperatures . The reaction is typically carried out at 140°C for 3 hours , followed by extraction with dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-Fluoro-5-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 3-Fluoro-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-Fluoro-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl and methoxy groups contribute to the compound’s solubility and overall chemical behavior .
類似化合物との比較
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 3-Fluoro-4-methoxybenzaldehyde
Comparison: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications.
特性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
3-fluoro-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 |
InChIキー |
VRDDRZSMMLHVJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1F)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
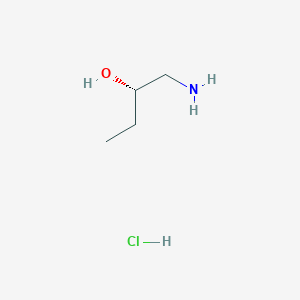
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)

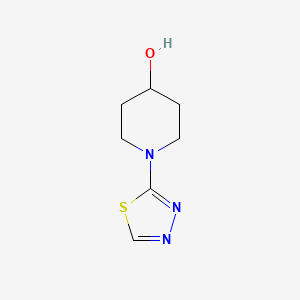
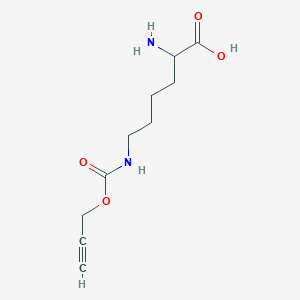
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
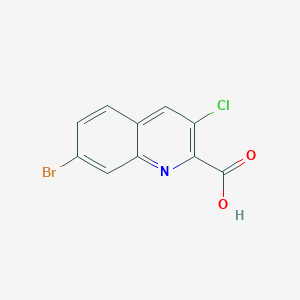



![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)
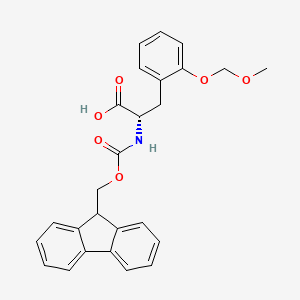
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
